molecular formula C15H21BO3 B3106327 4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane CAS No. 1581724-10-8

4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B3106327
CAS No.: 1581724-10-8
M. Wt: 260.14
InChI Key: ZZDXCUHKANAGNJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H21BO3 and its molecular weight is 260.14. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds are known to be used as reagents in chemical reactions, particularly in the borylation of arenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. In the case of 4,4,5,5-tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane, it can be used as a reagent to borylate arenes .

Result of Action

The result of the action of this compound is the formation of borylated arenes . These compounds are valuable in organic synthesis and can be used to generate a variety of other chemical structures.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-prop-2-enoxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-6-11-17-13-10-8-7-9-12(13)16-18-14(2,3)15(4,5)19-16/h6-10H,1,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDXCUHKANAGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane

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